N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
N~1~-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a unique pyrano[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and pyrano[4,3-d]pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N~1~-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad range of biological activities.
Indole Derivatives: These compounds also feature a fused ring system and are widely studied for their pharmacological properties.
Uniqueness
N~1~-BENZYL-2-[(7,7-DIMETHYL-2-PHENYL-7,8-DIHYDRO-5H-PYRANO[4,3-D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrano[4,3-d]pyrimidine core and the presence of a benzyl group make it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25N3O2S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-benzyl-2-[(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H25N3O2S/c1-24(2)13-20-19(15-29-24)23(27-22(26-20)18-11-7-4-8-12-18)30-16-21(28)25-14-17-9-5-3-6-10-17/h3-12H,13-16H2,1-2H3,(H,25,28) |
InChI Key |
URHBCAMYEULNQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=N2)C3=CC=CC=C3)SCC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
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